molecular formula C5H7Cl2O2P B14466907 2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one CAS No. 66133-04-8

2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one

Cat. No.: B14466907
CAS No.: 66133-04-8
M. Wt: 200.98 g/mol
InChI Key: RGOKJYGZONOWCI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one is a chemical compound with a unique structure that includes both chlorine and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of chlorinating agents to introduce chlorine atoms into the molecular structure. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for achieving consistent product quality. The use of catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reactions are often carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: Nucleophiles like hydroxide ions or electrophiles such as alkyl halides are used in substitution reactions. The conditions depend on the specific reactants and desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce dechlorinated or hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes involved in microbial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methylpyrimidine: This compound shares some structural similarities but differs in its chemical properties and applications.

    1,3-Dichloro-5,5-dimethylhydantoin: Another related compound with distinct reactivity and uses.

Uniqueness

2,4-Dichloro-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one is unique due to its specific combination of chlorine and phosphorus atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

66133-04-8

Molecular Formula

C5H7Cl2O2P

Molecular Weight

200.98 g/mol

IUPAC Name

2,4-dichloro-5,5-dimethyl-1,2λ5-oxaphosphole 2-oxide

InChI

InChI=1S/C5H7Cl2O2P/c1-5(2)4(6)3-10(7,8)9-5/h3H,1-2H3

InChI Key

RGOKJYGZONOWCI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CP(=O)(O1)Cl)Cl)C

Origin of Product

United States

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